Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone
Description
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
phenyl-(6-piperazin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C16H17N3O/c20-16(13-4-2-1-3-5-13)14-6-7-15(18-12-14)19-10-8-17-9-11-19/h1-7,12,17H,8-11H2 |
InChI Key |
PMJULHNIHRHYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone typically involves multi-step procedures. One common method includes the reaction of 6-chloronicotinic acid with phenylboronic acid in the presence of a palladium catalyst to form the phenyl-substituted pyridine. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive centers:
-
Carbonyl group : Electrophilic at the carbonyl carbon, susceptible to nucleophilic attack.
-
Piperazine ring : Secondary amines capable of alkylation, acylation, and coordination chemistry.
-
Pyridine nitrogen : Weakly basic, participates in electrophilic substitution or coordination.
Nucleophilic Addition at the Carbonyl Group
The ketone group undergoes nucleophilic additions under acidic or basic conditions:
-
Grignard Reagents : React to form tertiary alcohols.
Example: Reaction with methylmagnesium bromide yields Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanol . -
Hydride Reductions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a secondary alcohol .
Piperazine Ring Modifications
The piperazine moiety participates in:
Alkylation
-
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) produces N-alkylated derivatives .
-
Example:
Acylation
-
Acyl chlorides (e.g., acetyl chloride) form acylpiperazine derivatives under mild conditions.
Coordination Chemistry
-
The piperazine nitrogen atoms can coordinate with transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes used in catalysis.
Pyridine Ring Reactions
The pyridine nitrogen and aromatic system enable:
Electrophilic Substitution
-
Nitration or sulfonation occurs at the meta position relative to the carbonyl group due to electron-withdrawing effects.
-
Example: Nitration with HNO₃/H₂SO₄ produces 3-nitro derivatives .
Nucleophilic Aromatic Substitution
-
Halogen substituents on the pyridine ring (if present) can be displaced by amines or alkoxides under heated conditions .
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts, enabling biaryl synthesis .
-
Example:
Oxidation and Reduction Pathways
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Carbonyl Reduction | NaBH₄, EtOH, 0°C | Secondary alcohol |
| Piperazine Oxidation | KMnO₄, H⁺ | N-Oxide derivatives |
| Pyridine Reduction | H₂, Pd/C, 50 psi | Piperidine analog (partial saturation) |
Research Findings
-
Adipogenic Activity : Derivatives of this scaffold showed up to 90% adipogenesis enhancement in 3T3-L1 cells, suggesting indirect PPARγ modulation despite weak direct agonism .
-
Neuroprotective Potential : Structural analogs demonstrated NMDA receptor antagonism , reducing glutamate-induced neurotoxicity in vitro.
Stability and Reactivity Considerations
-
pH Sensitivity : The piperazine ring protonates under acidic conditions (pH < 4), altering solubility and reactivity.
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.
Comparison with Structural Analogs
| Compound | Key Reaction Differences |
|---|---|
| Phenyl(pyridin-3-yl)methanone | Lacks piperazine, reducing coordination chemistry |
| 6-(Piperazin-1-yl)nicotinamide | Amide group enables peptide coupling |
Scientific Research Applications
1.1. H3 Receptor Antagonism
One of the primary applications of Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone is its role as an antagonist at the histamine H3 receptor. This receptor is implicated in various neurological disorders, including obesity, schizophrenia, and sleep disorders. Compounds that act as H3 receptor antagonists can modulate neurotransmitter release, making them potential candidates for treating conditions such as:
- Obesity : By enhancing the release of neurotransmitters like norepinephrine and acetylcholine, these compounds may help in weight management.
- Cognitive Disorders : H3 antagonists have been studied for their effects on cognitive enhancement and memory improvement .
1.2. Insulin Sensitization
Research indicates that derivatives related to this compound may serve as insulin sensitizers, potentially offering alternatives to traditional treatments for type 2 diabetes. Specifically, studies have shown that similar compounds can activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipogenesis .
2.1. Antiproliferative Effects
This compound has also been evaluated for its antiproliferative properties against various cancer cell lines. In vitro studies demonstrate that certain derivatives exhibit significant growth inhibition across multiple cancer types, including melanoma and renal cancer . The structure-activity relationship (SAR) studies reveal that modifications to the piperazine and pyridine moieties can enhance biological activity.
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | SK-MEL-5 (Melanoma) | 10 | Lethal |
| Compound B | A498 (Renal Cancer) | 15 | Inhibition |
| Compound C | MDA-MB-468 (Breast Cancer) | 12 | Inhibition |
Synthesis and Characterization
The synthesis of this compound involves several steps that can include the reaction of piperazine derivatives with pyridine-based precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of synthesized compounds .
4.1. Case Study on Insulin Resistance
In a study focusing on insulin resistance, a series of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives were synthesized based on the chemical structure of this compound. These derivatives demonstrated significant adipogenic activity in 3T3-L1 cells, indicating their potential as antihyperglycemic agents .
4.2. Anticancer Activity Evaluation
Another case study evaluated the anticancer activity of related compounds against a panel of 60 different cancer cell lines, revealing promising results with specific derivatives showing high mean percentage inhibition values at low concentrations . This suggests that structural modifications can lead to enhanced therapeutic efficacy.
Mechanism of Action
The mechanism of action of Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. For instance, as a MAGL inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This inhibition can modulate the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood regulation, and immune response .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations
Heterocyclic Core Modifications: The target compound’s pyridine core is replaced with pyrrolopyridine in ASM-4 and isoquinoline in Compound 1. These modifications enhance π-π stacking in biological targets but increase molecular weight and complexity . Compound 14 features a benzo[h][1,6]naphthyridinone scaffold, which improves kinase binding affinity due to planar aromaticity .
Electron-Withdrawing Groups: The trifluoromethyl group in Compound 14 improves metabolic stability and target selectivity . Methoxy Groups: ASM-4’s 4-methoxyphenyl and the methoxyphenylpiperazine in ’s compound may enhance solubility but reduce CNS penetration due to increased polarity .
Piperazine Modifications: Substituting piperazine with pyrrolidine () reduces basicity, altering pharmacokinetics.
Biological Activity
Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone, with the CAS number 1355230-58-8, is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 267.33 g/mol. The compound features a phenyl group, a piperazine ring, and a pyridine moiety, which contribute to its biological activity through various interactions with biological targets.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory diseases. Its structural analogs have demonstrated inhibitory effects on tyrosine kinases, which play crucial roles in cell signaling pathways associated with tumor growth and metastasis.
- Receptor Binding : The compound's ability to bind to specific receptors enhances its pharmacological profile. Studies suggest that it may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic benefits in neurodegenerative disorders .
- Oxidation-Reduction Reactions : The nitrogen atoms in the piperazine ring can participate in oxidation-reduction reactions, altering their oxidation states under specific conditions. This property can enhance the compound's reactivity and biological interactions .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its analogs:
Case Study 1: Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer cell lines. The compound was tested against MCF-7 cells, revealing an IC50 value of 12 µM, indicating potent anticancer properties. Further mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways .
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of the compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Q & A
Basic: What are the common synthetic routes for Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone?
Methodological Answer:
The synthesis typically involves coupling reactions between pyridine derivatives and piperazine-containing precursors. For example:
- Stepwise Functionalization : A pyridine ring is first halogenated (e.g., bromination at the 6-position), followed by nucleophilic substitution with piperazine under catalytic conditions (e.g., Pd catalysts or xantphos) .
- Direct Coupling : Use of coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) for amide bond formation between activated pyridine carboxylic acids and piperazine derivatives .
- Purification : Silica gel chromatography (0–50% EtOAc in hexanes) or preparative HPLC is commonly employed to isolate the final product .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm structural integrity and substituent positions (e.g., chemical shifts for pyridine protons at δ 8.3–8.5 ppm and piperazine signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-HRMS to verify molecular weight and purity (e.g., [M+H] peaks with <5 ppm deviation) .
- HPLC : Reverse-phase chromatography to assess purity (>95% by area under the curve) .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
Safety protocols include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Emergency Measures : Immediate flushing with water for accidental exposure and contacting emergency services (e.g., 1-800-633-8253 in the U.S.) .
Advanced: How can researchers optimize coupling reactions to improve yield?
Methodological Answer:
Strategies include:
- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)) with ligands like xantphos to enhance cross-coupling efficiency .
- Stoichiometric Adjustments : Increasing equivalents of piperazine (1.5–2.0 eq) to drive substitution reactions to completion .
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) to improve reaction kinetics .
Advanced: What strategies resolve contradictions in biological activity data?
Methodological Answer:
- Assay Cross-Validation : Replicate activity tests (e.g., SARS-CoV-2 M inhibition) across multiple labs to confirm IC values .
- Enantiomeric Analysis : Chiral HPLC (e.g., Chiralcel OD columns) to separate stereoisomers, as biological activity may vary between enantiomers .
- Structural Analog Testing : Compare activity of derivatives (e.g., fluorinated vs. chlorinated analogs) to identify substituent effects .
Advanced: How to design analogs targeting specific enzymes like SARS-CoV-2 Mpro^\text{pro}pro?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine 6-position to enhance binding affinity to protease active sites .
- Molecular Docking : Use software like AutoDock to predict interactions between analogs and key residues (e.g., His41/Cys145 in SARS-CoV-2 M) .
- Bioisosteric Replacement : Replace phenyl groups with isoquinoline or triazole rings to improve metabolic stability .
Advanced: Addressing stability issues under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Store at –20°C under inert gas (e.g., argon) to prevent decomposition .
- pH Sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >10) that may hydrolyze the piperazine moiety .
- Light Exposure : Use amber vials to protect against photodegradation, especially for fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
